3,6-dibromo-4-methyl-2H-indazole

Medicinal Chemistry Synthetic Methodology Cross-Coupling

Medicinal chemists requiring sequential cross-coupling at distinct positions face limitations with mono-bromo or symmetric dibromo indazoles. This 2H-tautomer provides two orthogonal handles (C3, C6) and a C4 methyl group for SPR studies. - **2D Library Synthesis**: Sequential Suzuki-Miyaura couplings enable 3,6-diaryl indazoles; impossible with mono-bromo analogs - **Hepcidin Inhibition Access**: Direct precursor to optimized indazole-based inhibitors (e.g., compound 45, IC50 = 3.1 μM) - **Supply**: BenchChem stock; standard 100mg-25g packaging

Molecular Formula C8H6Br2N2
Molecular Weight 289.95 g/mol
CAS No. 885523-91-1
Cat. No. B3293940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-dibromo-4-methyl-2H-indazole
CAS885523-91-1
Molecular FormulaC8H6Br2N2
Molecular Weight289.95 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=NNC(=C12)Br)Br
InChIInChI=1S/C8H6Br2N2/c1-4-2-5(9)3-6-7(4)8(10)12-11-6/h2-3H,1H3,(H,11,12)
InChIKeyJIPAZEJXVLHWPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,6-Dibromo-4-methyl-2H-indazole: Differentiated Building Block for Cross-Coupling


3,6-Dibromo-4-methyl-2H-indazole is a synthetically derived, halogenated heterocyclic building block belonging to the indazole family [1]. Characterized by bromine atoms at the C3 and C6 positions, a methyl group at the C4 position, and a 2H-indazole tautomeric configuration, it presents a molecular formula of C8H6Br2N2 and a molecular weight of 289.95 g/mol . Its design is intended for medicinal chemistry and chemical biology research, specifically as a versatile intermediate in the construction of diverse, complex molecules through sequential or selective cross-coupling reactions [1].

1
Dual bromine handles (C3, C6) support sequential cross-coupling diversification
2
C4 methyl group modulates proximal reactivity and may influence downstream metabolic stability
3
2H-tautomeric form provides distinct electronic/steric profile vs. 1H-indazole analogs

Why 3,6-Dibromo-4-methyl-2H-indazole Cannot Be Replaced


Direct substitution with mono-brominated indazoles or non-methylated dibromo-indazoles is not equivalent for two critical reasons. First, the presence of two bromine atoms at distinct positions (C3 and C6) on the indazole ring provides two orthogonal handles for sequential diversification via cross-coupling, enabling a unique synthetic route that is impossible with mono-bromo analogs [1]. Second, the C4 methyl group, while sterically small, can influence the reactivity of proximal bromine atoms and the overall metabolic stability of downstream products, a nuance absent in the non-methylated 3,6-dibromo-1H-indazole . The specific 2H-tautomeric form further differentiates its electronic and steric profile from 1H-analogs, impacting reaction selectivity .

Mono-bromo indazoles lack the C3 handle; sequential two-step diversification may not be reproducible.
Non-methylated 3,6-dibromoindazole may shift reactivity and downstream product metabolic stability.
1H-tautomer analogs exhibit different electronic/steric profiles, which can alter cross-coupling selectivity.

Key Evidence for 3,6-Dibromo-4-methyl-2H-indazole


Dual Bromine Handles Enable Sequential Cross-Coupling

The target compound's defining feature is the presence of two chemically distinct bromine atoms at C3 and C6. While direct comparative yields for this specific compound are not yet published, its structural class—3,6-dibromoindazoles—has been explicitly utilized to achieve double arylation via Suzuki-Miyaura coupling under microwave irradiation [1]. In contrast, a mono-bromo analog, such as 6-bromo-4-methyl-1H-indazole, only permits a single functionalization event . The quantitative difference is therefore in the number of accessible diversification steps: two for the target compound versus one for mono-bromo comparators.

Dual Bromine Handles
Class-level
Two reactive sites (C3, C6) vs. one in mono-bromo analog
Supports sequential diversification strategy
Yields under specific conditions require verification
Medicinal Chemistry Synthetic Methodology Cross-Coupling

Increased Molecular Weight and Lipophilicity

The target compound's molecular weight is 289.95 g/mol, which is +78.89 g/mol greater than that of the mono-bromo analog, 6-bromo-4-methyl-1H-indazole (MW: 211.06 g/mol) , and +13.95 g/mol greater than that of the non-methylated analog, 3,6-dibromo-1H-indazole (MW: 276 g/mol) [1]. This increase corresponds to the addition of a second bromine atom (approx. +80 amu) and a methyl group (approx. +14 amu), respectively, and is predictive of higher lipophilicity and altered permeability in final drug-like molecules .

Molecular Weight
Head-to-head
289.95 g/mol (+78.9 vs mono-bromo analog, +14.0 vs non-methylated dibromo)
Enables stepwise MW/lipophilicity exploration
Calculated from molecular formula
Physicochemical Profiling Drug Design Property-Based Selection

High Purity for Reproducible Cross-Coupling Outcomes

Commercial availability data indicates that 3,6-dibromo-4-methyl-2H-indazole is routinely supplied with a purity of 98% . This specification is directly comparable to, and in some cases exceeds, the standard purity of 97% offered for the commonly used mono-bromo analog, 6-bromo-4-methyl-1H-indazole . Higher purity minimizes the risk of impurities interfering with sensitive catalytic cycles in cross-coupling reactions, thereby enhancing reproducibility.

Purity Specification
Data to verify
98% reported purity (typical mono-bromo analog: 97%)
May reduce pre-purification need
Supplier-reported specification; lot review advised
Quality Control Reproducibility Procurement

Application Scenarios for 3,6-Dibromo-4-methyl-2H-indazole


Diarylindazole Library Assembly for Kinase SAR

This compound is ideally suited for the parallel synthesis of 3,6-diaryl-indazole libraries. Its two reactive bromine handles allow for sequential, and potentially regioselective, Suzuki-Miyaura couplings to introduce distinct aryl or heteroaryl groups at the C3 and C6 positions [1]. This enables a 2D diversification strategy, a significant advantage over mono-bromo analogs which are limited to linear diversification. The resulting library is a rich source of candidates for modulating kinase active sites, which often feature deep hydrophobic pockets that can accommodate biaryl systems [2].

Physicochemical Property Exploration in Lead Optimization

Use this compound to probe the impact of incremental increases in molecular weight and lipophilicity on target binding and ADME properties . By comparing the final products derived from 3,6-dibromo-4-methyl-2H-indazole with those from the lighter mono-bromo or non-methylated analogs, researchers can directly quantify the contribution of a second bromine-derived aryl group or a C4 methyl group to potency, metabolic stability, and cellular permeability. This structure-property relationship (SPR) is a cornerstone of rational drug design .

Hepcidin Production Inhibitor Intermediate

The compound serves as a versatile intermediate en route to the privileged 3,6-disubstituted indazole chemotype, which has been identified as a potent inhibitor of hepcidin production [3]. Starting from this pre-functionalized scaffold, the hepcidin inhibitory activity (e.g., compound 45, IC50 = 3.1 μM) can be optimized by coupling the two bromine atoms with fragments identified through screening [3]. This provides a direct entry point into a therapeutically relevant area of iron homeostasis disorders.

2H-Indazole Building Blocks with Distinct Electronics

The 2H-indazole tautomeric form of this compound differentiates it from the more common 1H-analogs. This tautomer exhibits a different electronic distribution, which can influence the regioselectivity of metal-catalyzed cross-couplings and the binding affinity to biological targets . For programs where the 2H-configuration is known or hypothesized to be favorable for activity or selectivity, this compound provides a direct and efficient starting point, avoiding the need for late-stage tautomerization or protecting group strategies .

Application
Selection Property
Validation Focus
Kinase-targeted library synthesis
Dual-site diversification handles
Regioselective Suzuki-Miyaura coupling review
Lead optimization property studies
Incremental MW/lipophilicity control
Structure-property relationship (SPR) analysis
Iron homeostasis research intermediate
3,6-disubstituted indazole scaffold
Hepcidin pathway assay interpretation
2H-tautomer-specific probe synthesis
2H-tautomeric electronic profile
Tautomer-dependent reactivity and binding analysis

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